molecular formula C15H18N2O2 B11491654 4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one

4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one

Cat. No.: B11491654
M. Wt: 258.32 g/mol
InChI Key: LDQSFPLFDIHFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one is an organic compound that features a morpholine ring, a phenylamino group, and a cyclopentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one typically involves the following steps:

    Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline reacts with a suitable electrophile.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving morpholine and a suitable leaving group on the cyclopentenone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.

    Substitution: The phenylamino and morpholine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers or materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholine and phenylamino groups can interact with various molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one: Unique due to its combination of morpholine, phenylamino, and cyclopentenone structures.

    4-(Piperidin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one: Similar structure but with a piperidine ring instead of morpholine.

    4-(Morpholin-4-yl)-2-(anilino)cyclopent-2-en-1-one: Similar structure but with an anilino group instead of phenylamino.

Uniqueness

This compound is unique due to the presence of both morpholine and phenylamino groups, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-anilino-4-morpholin-4-ylcyclopent-2-en-1-one

InChI

InChI=1S/C15H18N2O2/c18-15-11-13(17-6-8-19-9-7-17)10-14(15)16-12-4-2-1-3-5-12/h1-5,10,13,16H,6-9,11H2

InChI Key

LDQSFPLFDIHFQP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(=O)C(=C2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.